Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
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Overview
Description
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is an organic compound that belongs to the class of esters. It features a bromophenyl group, a tert-butoxycarbonylamino group, and a propanoate ester. Compounds like this are often used in organic synthesis and pharmaceutical research due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves the following steps:
Amidation: The formation of the tert-butoxycarbonylamino group.
Esterification: The formation of the ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the bromophenyl group.
Reduction: Reduction reactions might target the ester or the bromophenyl group.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include bromophenyl carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can participate in various binding interactions, while the ester and tert-butoxycarbonylamino groups can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Methyl 2-(3-chlorophenyl)-2-(tert-butoxycarbonylamino)propanoate
- Methyl 2-(3-bromophenyl)-2-amino propanoate
Uniqueness
Methyl 2-(3-bromophenyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of both the ester and tert-butoxycarbonylamino groups. These features can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4/c1-14(2,3)21-13(19)17-15(4,12(18)20-5)10-7-6-8-11(16)9-10/h6-9H,1-5H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIAMYBAFNIUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC(=CC=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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